Sulfo-Cyanine7 maleimide
CAS No.: 2183440-60-8
Cat. No.: VC0544180
Molecular Formula: C43H49KN4O9S2
Molecular Weight: 869.1
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2183440-60-8 |
|---|---|
| Molecular Formula | C43H49KN4O9S2 |
| Molecular Weight | 869.1 |
| IUPAC Name | 1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt |
| Standard InChI | InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1 |
| Standard InChI Key | DCHMQIBWFDNWAF-UHFFFAOYSA-M |
| SMILES | CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C |
| Appearance | Solid powder |
Introduction
Fundamental Structure and Chemical Properties
Molecular Composition and Design
Sulfo-Cyanine7 maleimide is derived from the parent Sulfo-Cyanine7 dye, incorporating a maleimide reactive group for conjugation purposes. The base Sulfo-Cyanine7 structure features strong near-infrared (NIR) fluorescence capabilities, high photostability, and excellent water solubility due to its sulfonate groups . The maleimide functionality is typically connected to the dye through a linker region, creating a molecule that preserves the spectral characteristics of Sulfo-Cyanine7 while introducing thiol-reactive properties. This structural arrangement enables highly specific labeling of biomolecules containing accessible sulfhydryl (-SH) groups, including cysteine residues in proteins and peptides.
Spectroscopic Characteristics
The spectral properties of Sulfo-Cyanine7 maleimide primarily derive from its Sulfo-Cyanine7 core, which exhibits near-infrared absorption and emission profiles advantageous for biological imaging. These properties remain largely preserved after the maleimide modification, making the compound highly valuable for applications requiring deep tissue penetration and reduced background interference.
| Parameter | Value | Significance |
|---|---|---|
| Absorption Maximum | ~750 nm | Enables deep tissue excitation |
| Emission Maximum | ~773 nm | Provides strong NIR fluorescence signal |
| Stokes Shift | ~23 nm | Allows for detection with minimal interference |
| Quantum Yield | High | Ensures bright and efficient fluorescence |
These spectral properties position Sulfo-Cyanine7 maleimide as an exceptional tool for applications requiring NIR fluorescence detection with minimal background interference from biological tissues .
Solubility and Stability Profile
Bioconjugation Mechanisms and Strategies
Thiol-Selective Chemistry
The primary application of Sulfo-Cyanine7 maleimide lies in its ability to react selectively with thiol groups. The maleimide group undergoes a Michael addition reaction with sulfhydryl moieties at physiological pH (6.5-7.5), forming a stable thioether bond. This reaction proceeds rapidly and efficiently without the need for additional catalysts, making it ideal for bioconjugation applications. The specificity of this reaction allows researchers to target cysteine residues in proteins with high precision, enabling site-specific labeling that minimizes disruption to the biomolecule's structure and function.
Conjugation Methodologies
Conjugation protocols typically involve mixing the Sulfo-Cyanine7 maleimide with thiol-containing biomolecules under mild conditions. Research has shown that these conjugation reactions can be performed effectively in various buffer systems, including phosphate and HEPES buffers at pH 6.5-7.5. The reaction efficiency is generally high, with successful conjugation achieved within 1-3 hours at room temperature or 4°C. Evidence from similar conjugation strategies with other maleimide-containing compounds suggests that maintaining an inert atmosphere can improve reaction yields by preventing thiol oxidation .
Research Applications and Findings
Multimodal Imaging Probe Development
Research has demonstrated the utility of Sulfo-Cyanine7 derivatives in developing hybrid imaging probes. For instance, studies have successfully conjugated Sulfo-Cyanine7 carboxylic acid to chelator scaffolds that can be radiolabeled with gallium-68, creating dual-modality probes for both fluorescence and positron emission tomography (PET) imaging . These hybrid probes combine the high sensitivity of PET with the spatial resolution of optical imaging, offering researchers powerful tools for comprehensive biological investigations.
| Parameter | [⁶⁸Ga]Sulfo-Cy7-FSC-MG | [⁶⁸Ga]Sulfo-Cy7-FSC-RGD |
|---|---|---|
| Distribution coefficient (logD) | -1.9 ± 0.17 | -2.3 ± 0.16 |
| Protein binding (1h) | 75.9 ± 1.2% | 20.5 ± 0.7% |
| Protein binding (4h) | 73.3 ± 1.7% | 21.6 ± 1.1% |
| Stability in PBS (4h) | 94.4 ± 0.1% | 94.4 ± 0.3% |
| Stability in serum (4h) | 93.9 ± 0.5% | 92.6 ± 0.8% |
| IC₅₀ (uncomplexed) | 2.81 ± 0.66 nM | 1.13 ± 0.22 nM |
This data demonstrates the robust performance characteristics of Sulfo-Cyanine7 conjugates in physiologically relevant conditions .
In Vivo Imaging Performance
Research has established that Sulfo-Cyanine7 conjugates exhibit favorable properties for in vivo imaging applications. Biodistribution studies with radiolabeled Sulfo-Cyanine7 conjugates have shown receptor-specific accumulation in target tissues. The fluorescence properties of these conjugates enable optical imaging with excellent contrast, particularly at later time points (5 hours to 3 days post-injection) when the tracer has cleared from non-targeted tissues . This prolonged retention in target tissues combined with the near-infrared emission profile makes Sulfo-Cyanine7 maleimide an excellent choice for developing targeted imaging agents.
Synthesis Approaches and Considerations
Preparation Methods
The synthesis of Sulfo-Cyanine7 maleimide typically involves the functionalization of Sulfo-Cyanine7 carboxylic acid with an appropriate linker containing a maleimide group. While the search results don't provide a direct synthesis protocol for Sulfo-Cyanine7 maleimide specifically, related approaches can be inferred from similar compounds. For instance, the preparation of maleimide-PEG derivatives has been reported to involve N-Boc deprotection steps conducted at elevated temperatures (160°C) for several hours, followed by purification procedures . The conjugation of cyanine dyes to various linkers typically employs NHS ester chemistry, as demonstrated in the synthesis of cyanine 7-spermidine compounds .
Purification and Characterization
Purification of Sulfo-Cyanine7 maleimide and its conjugates often employs a combination of chromatographic techniques, including high-performance liquid chromatography (HPLC) and size exclusion methods. For water-soluble conjugates, dialysis against water using membranes with appropriate molecular weight cut-offs (e.g., MWCO: 10,000) has proven effective . Characterization typically involves a combination of analytical techniques, including:
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UV-Visible spectroscopy to confirm the characteristic absorption profile
-
Fluorescence spectroscopy to verify emission properties
-
Mass spectrometry (particularly HRMS-ESI) for molecular weight confirmation
-
HPLC for purity assessment
Advantages and Limitations
Technical Benefits
Sulfo-Cyanine7 maleimide offers several distinct advantages for biomedical research applications. The near-infrared spectral properties enable deep tissue imaging with minimal autofluorescence interference from biological samples. The water solubility conferred by the sulfonate groups facilitates use in physiological conditions without the need for organic cosolvents that might compromise biological systems. The maleimide functionality provides highly specific conjugation to thiol groups, enabling precise targeting of biomolecules. Additionally, the stability of the resulting conjugates in biological media supports both in vitro and in vivo applications over extended timeframes.
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